5,5,5-Trifluoro-4-hydroxy-4-phenylpentan-2-one
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Overview
Description
5,5,5-Trifluoro-4-hydroxy-4-phenylpentan-2-one is an organic compound with the molecular formula C11H11F3O2 It is characterized by the presence of trifluoromethyl, hydroxy, and phenyl groups attached to a pentanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,5-Trifluoro-4-hydroxy-4-phenylpentan-2-one can be achieved through the reaction of 2,2,2-trifluoroacetophenone with acetone. The reaction typically involves the use of a base catalyst such as sodium hydroxide or potassium hydroxide to facilitate the aldol condensation reaction. The reaction is carried out under controlled temperature conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction parameters, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5,5,5-Trifluoro-4-hydroxy-4-phenylpentan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: Formation of 5,5,5-trifluoro-4-oxo-4-phenylpentan-2-one
Reduction: Formation of 5,5,5-trifluoro-4-hydroxy-4-phenylpentanol
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5,5,5-Trifluoro-4-hydroxy-4-phenylpentan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique trifluoromethyl group imparts desirable properties such as increased lipophilicity and metabolic stability.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with active sites of enzymes.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of specialty chemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 5,5,5-Trifluoro-4-hydroxy-4-phenylpentan-2-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, while the hydroxy and phenyl groups facilitate binding to specific sites. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoroacetophenone
- 5,5,5-Trifluoro-4-hydroxy-4-methylpentan-2-one
- 5,5,5-Trifluoro-4-hydroxy-4-ethylpentan-2-one
Uniqueness
5,5,5-Trifluoro-4-hydroxy-4-phenylpentan-2-one is unique due to the presence of both a trifluoromethyl group and a phenyl group, which impart distinct chemical and physical properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the phenyl group contributes to aromaticity and potential π-π interactions. These features make it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
5,5,5-trifluoro-4-hydroxy-4-phenylpentan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O2/c1-8(15)7-10(16,11(12,13)14)9-5-3-2-4-6-9/h2-6,16H,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJAXMKZOQDXQPI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(C1=CC=CC=C1)(C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80386132 |
Source
|
Record name | 5,5,5-Trifluoro-4-hydroxy-4-phenylpentan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80386132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146801-29-8 |
Source
|
Record name | 5,5,5-Trifluoro-4-hydroxy-4-phenylpentan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80386132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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